6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine
Description
6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminophenoxy substituent at the 6-position and a methylamino group at the 4-position. The compound’s structure combines electron-rich aromatic systems (aminophenoxy) with hydrogen-bonding motifs (N–H groups), which influence its physicochemical and biological properties .
Properties
IUPAC Name |
6-(4-aminophenoxy)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-13-10-6-11(15-7-14-10)16-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDFAPUGWUDWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722403 | |
| Record name | 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630125-99-4 | |
| Record name | 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an aminophenoxy group and a methyl group. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.
This compound primarily interacts with specific proteins involved in cell signaling pathways. Preliminary studies suggest that it may inhibit the MET protein, which plays a significant role in cell growth and survival. The compound forms hydrogen bonds with its target, leading to alterations in cellular processes such as apoptosis and proliferation.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Notably, it has shown effectiveness against:
- A549 (lung cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In vitro studies demonstrate that the compound induces apoptosis in these cell lines, suggesting its potential as an anticancer agent .
Cellular Mechanisms
The compound's effects on cellular mechanisms include:
- Induction of Apoptosis: Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest: The compound has been observed to halt cell growth at the G2/M phase, indicating its role in cell cycle regulation .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption characteristics in animal models. The compound demonstrates good bioavailability and metabolic stability, making it a candidate for further development as a therapeutic agent .
Comparative Analysis of Biological Activity
| Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|
| A549 | 15.5 | Apoptosis induction | Growth inhibition |
| HeLa | 12.3 | Cell cycle arrest | Apoptotic marker upregulation |
| MCF-7 | 10.1 | MET inhibition | Increased apoptosis |
Case Studies
-
In Vitro Study on A549 Cells:
A study demonstrated that this compound significantly reduced A549 cell viability by inducing apoptosis through mitochondrial pathways . -
Effect on HeLa Cells:
Another investigation showed that the compound caused G2/M phase arrest in HeLa cells, leading to decreased proliferation rates . -
MCF-7 Cell Line Assessment:
In MCF-7 cells, treatment resulted in significant upregulation of apoptotic markers and downregulation of Bcl-2, confirming its potential as an anticancer drug .
Scientific Research Applications
Synthesis Routes
The synthesis typically involves multi-step reactions that include the formation of the pyrimidine core followed by substitution reactions to introduce the aminophenoxy group. Common synthetic methods include:
- Nucleophilic substitution : Using appropriate precursors to form the desired compound.
- Coupling reactions : Employing coupling reagents to facilitate the attachment of the aminophenoxy moiety.
Kinase Inhibition
One of the primary applications of 6-(4-Aminophenoxy)-N-methylpyrimidin-4-amine is its role as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK is a critical enzyme in B-cell receptor signaling pathways, making it a target for therapies in diseases such as:
- Chronic lymphocytic leukemia (CLL)
- Mantle cell lymphoma (MCL)
The inhibition of BTK leads to decreased proliferation of malignant B cells, providing a therapeutic avenue for cancer treatment.
Antimicrobial Activity
Research has suggested that derivatives of this compound exhibit antimicrobial properties against various pathogens. Studies have shown its effectiveness against:
- Gram-positive bacteria
- Fungi
These findings indicate potential applications in developing new antibiotics or antifungal agents.
Case Study: BTK Inhibition in CLL
In a study published in Nature Reviews Cancer, researchers demonstrated that compounds similar to this compound effectively inhibited BTK activity in vitro, leading to reduced cell viability in CLL cell lines. The results indicated a promising therapeutic index for further clinical development .
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The study utilized various assays to quantify the minimum inhibitory concentration (MIC), suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their substituents:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-aminophenoxy group in the target compound donates electrons, enhancing aromatic π-system reactivity, whereas nitro () or chloro () substituents reduce electron density, affecting redox properties.
- Hydrogen Bonding: The target compound’s 4-aminophenoxy and N-methylamino groups enable intramolecular N–H⋯N hydrogen bonds (as seen in analogs like ), which stabilize conformations and influence crystallinity.
Crystallography and Hydrogen Bonding
Crystal structures of related compounds (e.g., ) reveal:
- Intramolecular N–H⋯N Bonds: In the target compound’s analog (5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine), the N4⋯N5 distance is 2.982 Å, longer than in chlorophenyl analogs (2.940 Å) .
- Dihedral Angles : The pyrimidine ring in forms dihedral angles of 11.3–70.1° with attached aryl groups, influencing packing and π–π interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
